molecular formula C18H11NO B047708 6-Nitrosochrysene CAS No. 113202-71-4

6-Nitrosochrysene

Cat. No. B047708
M. Wt: 257.3 g/mol
InChI Key: BGCUVRJKBSXIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitrosochrysene (6-NC) is a polycyclic aromatic hydrocarbon that has been identified as a potent mutagen and carcinogen. It is a member of the nitroso derivatives of polycyclic aromatic hydrocarbons (PAHs) that are formed during combustion processes and are present in cigarette smoke, diesel exhaust, and other environmental pollutants. 6-NC is of particular interest due to its ability to induce tumors in experimental animals and its potential role in human cancer development.

Mechanism Of Action

The mechanism of action of 6-Nitrosochrysene involves its metabolism by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA and other macromolecules. This can lead to the formation of DNA adducts and mutations that can initiate and promote cancer development. 6-Nitrosochrysene has also been shown to generate reactive oxygen species that can induce oxidative stress and damage cellular components.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Nitrosochrysene are primarily related to its ability to induce DNA damage and oxidative stress. This can lead to cellular dysfunction and death, as well as the development of mutations and genetic alterations that can promote cancer development. 6-Nitrosochrysene has also been shown to affect various signaling pathways and gene expression patterns, leading to changes in cellular behavior and function.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Nitrosochrysene in lab experiments include its well-established synthesis method, its potent mutagenic and carcinogenic properties, and its ability to induce DNA damage and oxidative stress. However, the limitations of using 6-Nitrosochrysene include its potential toxicity and the need for careful handling and disposal. In addition, the use of 6-Nitrosochrysene may not fully reflect the complexity of PAH-induced carcinogenesis in vivo, as other factors such as inflammation, immune response, and epigenetic alterations may also play a role.

Future Directions

For research on 6-Nitrosochrysene include further elucidation of its mechanism of action and its role in PAH-induced carcinogenesis. This may involve the development of new methods for detecting and quantifying 6-Nitrosochrysene and its metabolites in biological samples, as well as the investigation of its effects on various signaling pathways and gene expression patterns. In addition, the use of 6-Nitrosochrysene in combination with other environmental pollutants and risk factors may provide insights into the complex interactions that contribute to cancer development. Finally, the development of new therapeutic strategies that target the effects of 6-Nitrosochrysene and other PAHs may have important implications for cancer prevention and treatment.

Synthesis Methods

The synthesis of 6-Nitrosochrysene involves the reaction of chrysene with nitric acid and sulfuric acid. The resulting product is purified by column chromatography to obtain pure 6-Nitrosochrysene. The synthesis of 6-Nitrosochrysene has been well-established in the literature, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the product.

Scientific Research Applications

6-Nitrosochrysene has been widely used as a tool to study the mechanisms of PAH-induced carcinogenesis. It has been shown to induce DNA adducts and mutations in vitro and in vivo, leading to genetic alterations that can initiate and promote cancer development. 6-Nitrosochrysene has also been used to study the role of oxidative stress in PAH-induced carcinogenesis, as it can generate reactive oxygen species that can damage DNA and other cellular components.

properties

CAS RN

113202-71-4

Product Name

6-Nitrosochrysene

Molecular Formula

C18H11NO

Molecular Weight

257.3 g/mol

IUPAC Name

6-nitrosochrysene

InChI

InChI=1S/C18H11NO/c20-19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H

InChI Key

BGCUVRJKBSXIDZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=O

Other CAS RN

113202-71-4

synonyms

6-NITROSO-CHRYSENE

Origin of Product

United States

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